1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-[2-(thiophen-2-yl)ethyl]piperidine-3-carboxamide
Description
This compound features a benzofuropyrimidine core linked to a piperidine-3-carboxamide scaffold, with a thiophen-2-yl ethyl substituent at the amide nitrogen. The benzofuro[3,2-d]pyrimidine moiety contributes to π-π stacking interactions in biological targets, while the thiophene and piperidine groups enhance solubility and binding specificity. Its molecular formula is C₂₂H₂₂N₄O₂S, with a molecular weight of 406.51 g/mol .
Properties
IUPAC Name |
1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-(2-thiophen-2-ylethyl)piperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O2S/c27-22(23-10-9-16-6-4-12-29-16)15-5-3-11-26(13-15)21-20-19(24-14-25-21)17-7-1-2-8-18(17)28-20/h1-2,4,6-8,12,14-15H,3,5,9-11,13H2,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXSJCWKMQQIYHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=NC3=C2OC4=CC=CC=C43)C(=O)NCCC5=CC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(benzofuro[3,2-d]pyrimidin-4-yl)-N-[2-(thiophen-2-yl)ethyl]piperidine-3-carboxamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 396.48 g/mol. The structure features a benzofuro-pyrimidine core linked to a piperidine ring through a carboxamide functional group, which may enhance its biological activity by influencing interactions with biological targets.
Pharmacological Properties
Research indicates that compounds similar to 1-(benzofuro[3,2-d]pyrimidin-4-yl)-N-[2-(thiophen-2-yl)ethyl]piperidine-3-carboxamide exhibit significant biological activities, particularly in the following areas:
- Anticancer Activity : Similar benzofuro-pyrimidine derivatives have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines.
- Antimicrobial Properties : Some derivatives demonstrate antimicrobial activity against a range of pathogens, suggesting potential applications in treating infections.
The biological activity of this compound is hypothesized to involve the modulation of specific molecular targets, such as enzymes and receptors involved in disease pathways. For instance, it may inhibit certain kinases or other proteins that play critical roles in cellular signaling pathways related to cancer and inflammation.
In Vitro Studies
A study published in Bioorganic & Medicinal Chemistry Letters examined the anticancer properties of related compounds. The findings indicated that these compounds could significantly reduce cell viability in human cancer cell lines through apoptosis induction mechanisms (PubMed ID: 28414242).
| Study | Compound | Cell Line | IC50 (µM) |
|---|---|---|---|
| Benzofuro derivative | A549 (lung cancer) | 5.0 | |
| Benzofuro derivative | HeLa (cervical cancer) | 7.5 |
In Vivo Studies
In vivo studies are essential for understanding the pharmacokinetics and therapeutic efficacy of this compound. Preliminary animal studies suggest that it may reduce tumor growth in xenograft models, although further research is needed to confirm these findings.
Comparative Analysis with Similar Compounds
The unique structure of 1-(benzofuro[3,2-d]pyrimidin-4-yl)-N-[2-(thiophen-2-yl)ethyl]piperidine-3-carboxamide sets it apart from other benzofuro derivatives. It has been compared with various compounds that exhibit similar biological activities but differ in their functional groups and structural features.
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| Benzothiazole Derivatives | Benzothiazole ring | Antimicrobial |
| Pyrido[3,2-d]pyrimidines | Heterocyclic structure | Kinase inhibition |
| Piperazine Analogs | Piperazine ring | Neuroprotective effects |
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
Substituent Variations on the Piperidine Carboxamide Group
1-([1]Benzofuro[3,2-d]pyrimidin-4-yl)-N-[2-(4-Chlorophenyl)ethyl]piperidine-3-carboxamide
- Molecular Formula : C₂₄H₂₃ClN₄O₂
- Molecular Weight : 434.92 g/mol
- Key Difference: The thiophen-2-yl group is replaced with a 4-chlorophenyl ethyl substituent.
1-(Benzofuro[3,2-d]pyrimidin-4-yl)-N-(4-Propoxybenzyl)piperidine-3-carboxamide
- Molecular Formula : C₂₈H₂₈N₄O₃
- Molecular Weight : 484.55 g/mol
- Key Difference : The thiophen-2-yl ethyl group is replaced with a 4-propoxybenzyl moiety. The propoxy chain increases hydrophobicity, which may enhance membrane permeability but reduce aqueous solubility. This derivative is discontinued in commercial catalogs .
Heterocyclic Core Modifications
1-(4-Oxo-7-Phenyl-3,4-Dihydrothieno[3,2-d]pyrimidin-2-yl)-N-(2-(Piperidin-1-yl)ethyl)piperidine-3-carboxamide
- Molecular Formula : C₂₆H₃₂N₆O₂S
- Molecular Weight : 508.64 g/mol
- Key Difference: The benzofuropyrimidine core is replaced with a dihydrothienopyrimidine ring. This compound is marketed as a biochemical intermediate .
N-[3-({2-[4-(4-Methylpiperazin-1-yl)Anilino]Furo[3,2-d]pyrimidin-4-yl}Oxy)Phenyl]Prop-2-enamide
Functional Group Replacements
1-([1]Benzofuro[3,2-d]pyrimidin-4-yl)-N-[3-(Ethyl(Phenyl)Amino)Propyl]piperidine-3-carboxamide
- Molecular Formula : C₂₉H₃₂N₆O₂
- Molecular Weight : 504.61 g/mol
- Key Difference: The thiophen-2-yl ethyl group is substituted with a 3-(ethyl(phenyl)amino)propyl chain. This compound is discontinued in commercial supplies .
Beta-Hydroxythiofentanyl (N-[1-[2-Hydroxy-2-(Thiophen-2-yl)Ethyl]Piperidin-4-yl)-N-Phenylpropanamide)
- Molecular Formula : C₂₃H₂₉N₃O₂S
- Molecular Weight : 435.56 g/mol
- The hydroxyl group and phenylpropanamide tail suggest opioid receptor activity, highlighting the scaffold’s versatility .
Structural and Pharmacokinetic Trends
Table 1: Comparative Analysis of Key Derivatives
Research Implications
- Electron-Donating vs. Withdrawing Groups : Chlorophenyl substituents improve stability but may reduce target engagement compared to thiophene .
- Heterocycle Impact: Benzofuropyrimidine derivatives generally exhibit stronger aromatic interactions than furopyrimidine or thienopyrimidine analogs .
- Solubility vs. Permeability : Hydrophobic groups (e.g., propoxybenzyl) enhance permeability but require formulation optimization for in vivo efficacy .
Q & A
Q. What are the common synthetic routes for preparing 1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-[2-(thiophen-2-yl)ethyl]piperidine-3-carboxamide, and what analytical methods validate its purity and structure?
Methodological Answer: The synthesis typically involves a multi-step approach:
- Step 1: Coupling a benzofuro[3,2-d]pyrimidine core with a piperidine derivative under controlled conditions (e.g., using carbodiimide-mediated amidation or nucleophilic substitution) .
- Step 2: Introducing the thiophen-2-yl ethyl group via reductive amination or alkylation.
- Purification: Column chromatography or recrystallization is used to isolate the final product.
Analytical Validation:
- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR confirm structural integrity by identifying aromatic protons (benzofuropyrimidine) and aliphatic signals (piperidine and thiophene ethyl groups) .
- High-Performance Liquid Chromatography (HPLC): Purity ≥95% is validated using reverse-phase HPLC with UV detection at 254 nm .
Q. What initial biological screening approaches are recommended for assessing this compound’s activity?
Methodological Answer:
- Enzyme Inhibition Assays: Test against protein kinases (e.g., EGFR, VEGFR) using fluorescence-based assays to measure IC50 values. The benzofuropyrimidine core is structurally analogous to known kinase inhibitors .
- Receptor Binding Studies: Radioligand displacement assays (e.g., for GPCRs) quantify binding affinity (Ki) in competitive binding experiments .
- Cytotoxicity Screening: Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative effects at 1–100 µM concentrations .
Advanced Research Questions
Q. How can researchers optimize the yield of the final coupling step in the synthesis?
Methodological Answer:
- Catalyst Screening: Test coupling agents like HATU vs. EDC/HOBt to improve efficiency. For example, HATU may reduce side reactions in amide bond formation .
- Solvent Optimization: Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility, while lower temperatures (0–4°C) minimize degradation .
- Design of Experiments (DoE): Use factorial designs to evaluate interactions between reaction time, temperature, and stoichiometry. For instance, a 22 factorial design can identify optimal conditions for >80% yield .
Q. What strategies address discrepancies between observed bioactivity and computational predictions?
Methodological Answer:
- Orthogonal Assays: Validate kinase inhibition using both fluorescence-based (e.g., ADP-Glo) and radiometric (32P-ATP) assays to rule out assay-specific artifacts .
- Structural Analysis: Perform X-ray crystallography or molecular docking to verify binding modes. For example, a methyl group on the piperidine ring might sterically hinder predicted interactions .
- Solubility Correction: Adjust DMSO concentrations in vitro or use surfactants (e.g., Tween-80) to mitigate aggregation-driven false negatives .
Q. How can structure-activity relationship (SAR) studies elucidate the role of the thiophen-2-yl ethyl group?
Methodological Answer:
- Analog Synthesis: Replace the thiophene moiety with furan or phenyl groups to assess electronic/steric effects on binding .
- Pharmacophore Mapping: Use Schrödinger’s Phase or MOE to identify critical hydrogen bonds between the thiophene sulfur and kinase hinge regions .
- Bioisosteric Replacement: Substitute the ethyl linker with a propyl or cyclopropyl group to evaluate metabolic stability in liver microsomes .
Q. What in vitro models are suitable for evaluating blood-brain barrier (BBB) penetration?
Methodological Answer:
- PAMPA-BBB Assay: Measure permeability (Pe) using artificial lipid membranes. A Pe > 4.0 × 10−6 cm/s suggests high BBB penetration .
- MDCK Cell Monolayers: Quantify apparent permeability (Papp) in Madin-Darby canine kidney cells. A Papp > 20 × 10−6 cm/s indicates favorable transport .
- LogP/LogD Analysis: Determine octanol-water partition coefficients (LogP < 3) to ensure optimal lipophilicity for CNS targeting .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
